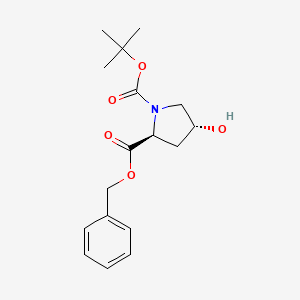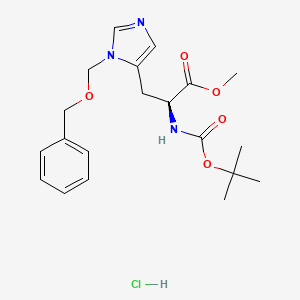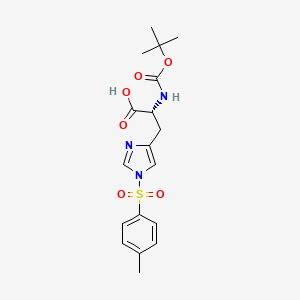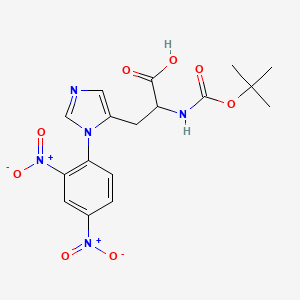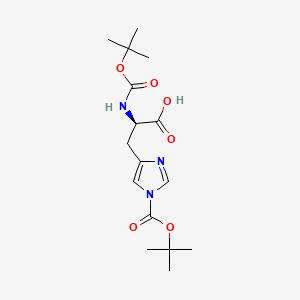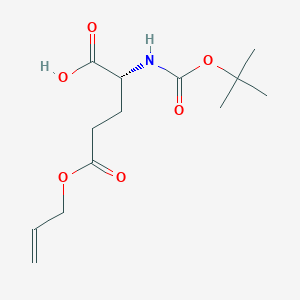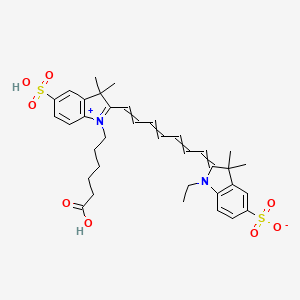
Cy7
Overview
Description
Cy7, also known as Sulfo-Cyanine7, is a type of cyanine dye12. Cyanine is a compound consisting of two nitrogen atoms connected by an odd number of methyl units2. Cyanine compounds are characterized by their long wavelength, adjustable absorption and emission, high extinction coefficient, good water solubility, and relatively simple synthesis2. Cy7 is a near-infrared (NIR) fluorophore that is invisible to the naked eye34. It is commonly used in applications such as immunolabeling, fluorescence microscopy, and flow cytometry4.
Synthesis Analysis
The synthesis of Cy7 has been reported from furfural derivatives5. A one-pot reaction strategy is developed to solve the unstable problem of the Stenhouse salts. Additionally, a stepwise condensation strategy is exploited to regioselectively synthesize asymmetrical Cy75.
Molecular Structure Analysis
Cy7 has a unique structure that consists of two nitrogen atoms connected by an odd number of methyl units2. The structure of Cy7 has been classified in many ways6. A single substitution on the polyene chain allows extensive modulation of its photophysical properties6.
Chemical Reactions Analysis
Cy7 can be transformed into a novel near-infrared photolabile protecting group (PPG) using computational approaches7. This transformation is achieved by irradiating the PPG at its main absorption band, which induces the release of the bioactive payload (PL), restoring its bioactivity7.
Physical And Chemical Properties Analysis
Cy7 is a fluorescent compound with an excitation peak at 756 nm and an emission peak at 779 nm9. It has the characteristics of long wavelength, adjustable absorption and emission, high extinction coefficient, good water solubility, and relatively simple synthesis210.
Scientific Research Applications
Cy7, also known as heptamethine cyanine, is a type of dye that has attracted much attention in the field of biological application due to its unique structure and attractive near-infrared (NIR) photophysical properties . Here are some of the applications of Cy7:
-
Biological Applications
- Cy7 is commonly used to label nucleic acids, proteins, antibodies, peptides, and nanoparticles . The unique structure and attractive NIR photophysical properties of Cy7 make it suitable for these applications .
- The influences of different modification sites on the absorption characteristics, photostability, Stokes shift, fluorescence characteristics, water solubility, and singlet oxygen generation efficiency of Cy7 are important considerations in these applications .
-
Cancer Theranostics
- Cy7 has prospective application in cancer theranostics due to its excellent tumor-targeting capacity, high quantum yield, low tissue autofluorescence, long absorption wavelength, and low background interference .
- Cy7 is enormously acknowledged in the field of non-invasive therapy that can “detect” and “kill” tumor cells via near-infrared fluorescence (NIRF) imaging, photothermal therapy (PTT), and photodynamic therapy (PDT) .
- Furthermore, Cy7 is more available and has excellent properties in cancer theranostics by the presence of multifunctional nanoparticles via fulfilling multimodal imaging and combination therapy simultaneously .
-
Flow Cytometry
-
Drug Delivery
- Cy7 can be used in the field of drug delivery . The unique structure and attractive near-infrared (NIR) photophysical properties of Cy7 make it suitable for this application .
- The influences of different modification sites on the absorption characteristics, photostability, Stokes shift, fluorescence characteristics, water solubility, and singlet oxygen generation efficiency of Cy7 are important considerations in these applications .
-
Nanomedicine
- Cy7 is enormously acknowledged in the field of nanomedicine . It can “detect” and “kill” tumor cells via near-infrared fluorescence (NIRF) imaging, photothermal therapy (PTT), and photodynamic therapy (PDT) .
- Furthermore, Cy7 is more available and has excellent properties in nanomedicine by the presence of multifunctional nanoparticles via fulfilling multimodal imaging and combination therapy simultaneously .
-
Aqueous Phase Labeling
-
Bioprobes
- As a functional dye, cyanine dye promotes the widespread application of bioprobes in the fields of medicine, genetics, and environment . This is due to its advantages of good photophysical properties, excellent biocompatibility, and low toxicity to biological systems .
- It is mainly used in the fields of life sciences such as fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection .
-
Optical Imaging
- With the development of bioprobes and optical imaging technology, fluorescent agents with good stability and high fluorescence efficiency in the near-infrared region are an important part of marking research targets .
- Cyanine dyes have good optical properties, for instance, greater molar extinction coefficient, high fluorescence quantum yield, relatively long absorption and emission wavelengths, good biocompatibility, and low toxicity .
-
Natural Products
Safety And Hazards
Cy7 is considered hazardous by the OSHA Hazard Communication Standard11. It is toxic and contains a pharmaceutically active ingredient1112. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients1112. It is a moderate to severe irritant to the skin and eyes1112.
Future Directions
The development of Cy7-based applications is promising. For instance, Cy7 has been used to create both spontaneously blinking and no-wash, turn-on polymethine dyes with emissions across the visible and near-infrared spectrum13. These probes are compatible with self-labelling proteins and small-molecule targeting ligands, and can be combined with rhodamine-based dyes for multicolour and fluorescence lifetime multiplexing imaging13.
properties
IUPAC Name |
2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUESRDTYLNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo-Cy7-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)
